

Synthesis of Agrochemical Intermediates from Dichloropyrimidines: Application Notes and Protocols

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Compound of Interest

Compound Name: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

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This document provides detailed experimental procedures for the synthesis of key agrochemical intermediates derived from dichloropyrimidines. The protocols outlined below focus on common and versatile transformations, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr) for amination, and the formation of thioethers. These methods enable the generation of a diverse range of substituted pyrimidines, which are crucial building blocks in the development of modern fungicides, herbicides, and insecticides.^[1]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

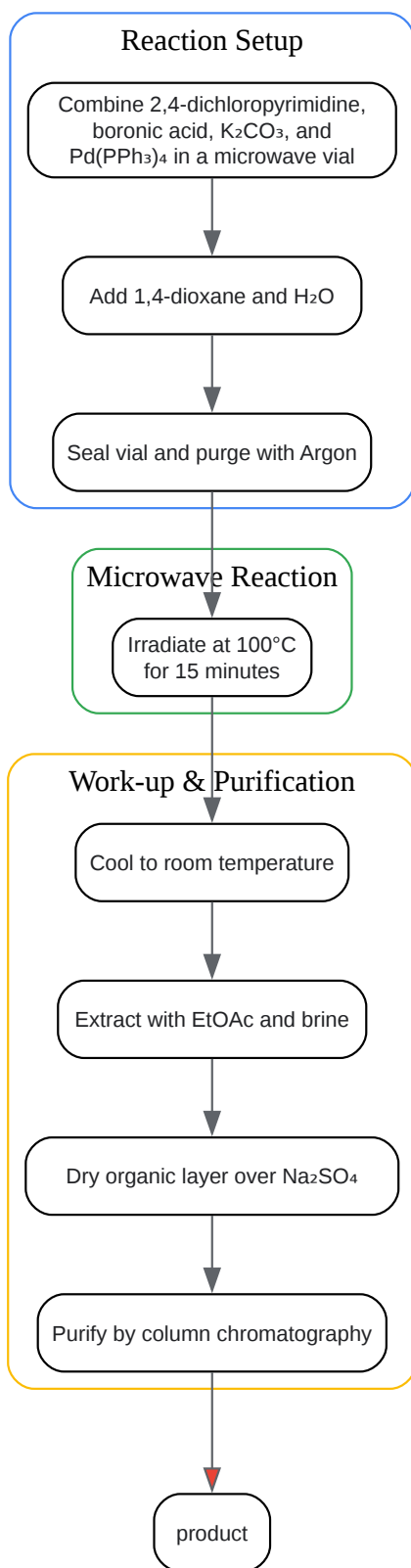
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents onto the pyrimidine core. For 2,4-dichloropyrimidine, the reaction can be controlled to achieve regioselective substitution, typically at the more reactive C4 position.^{[2][3]}

Application Note:

This protocol describes a microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various (hetero)arylboronic acids. Microwave irradiation significantly

reduces reaction times and can improve yields.[3] The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle. The choice of base and solvent system is critical for achieving high yields and regioselectivity.[2][3]

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: General workflow for microwave-assisted Suzuki coupling.

Protocol 1: Microwave-Assisted Synthesis of 2-Chloro-4-(aryl)pyrimidines

Materials:

- 2,4-Dichloropyrimidine
- Appropriate (hetero)arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Microwave synthesis vial
- Microwave reactor

Procedure:[3]

- In a microwave synthesis vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol, 207 mg), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 2.9 mg, 0.5 mol%).
- Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.
- Seal the vial and displace the air with argon.
- Place the vial in the microwave reactor and irradiate the mixture for 15 minutes at 100°C.

- After the reaction, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
- Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(aryl)pyrimidine.

Quantitative Data: Suzuki Coupling Yields

The following table summarizes the yields for the synthesis of various C4-substituted pyrimidines using the microwave-assisted protocol.

Entry	Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	2-Chloro-4-phenylpyrimidine	95
2	4-Methoxyphenylboronic acid	2-Chloro-4-(4-methoxyphenyl)pyrimidine	96
3	4-Fluorophenylboronic acid	2-Chloro-4-(4-fluorophenyl)pyrimidine	94
4	4-Chlorophenylboronic acid	2-Chloro-4-(4-chlorophenyl)pyrimidine	91
5	Naphthalen-2-ylboronic acid	2-Chloro-4-(naphthalen-2-yl)pyrimidine	87
6	Thiophen-2-ylboronic acid	2-Chloro-4-(thiophen-2-yl)pyrimidine	85

(Data sourced from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines. [3])

Nucleophilic Aromatic Substitution (S_NAr): Amination

The chlorine atoms on the dichloropyrimidine ring are susceptible to nucleophilic attack, making S_NAr reactions a straightforward method for introducing amino functionalities. The regioselectivity of amination can be influenced by substituents on the pyrimidine ring and the nature of the nucleophile.[4][5]

Application Note:

This protocol details the synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, demonstrating a regioselective amination followed by a substitution with an alkoxide. This multi-step, one-pot reaction highlights the differential reactivity of the chloro-substituents on a functionalized pyrimidine.[5]

Reaction Pathway: S_NAr Amination and Alkoxylation



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Caption: Pathway for sequential S_NAr amination and solvolysis.

Protocol 2: Synthesis of a Substituted Aminopyrimidine

Materials:

- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Indoline
- Sodium hydroxide (NaOH)
- Methanol or Ethanol
- Standard laboratory glassware for filtration and recrystallization

Procedure:[5]

- To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in methanol or ethanol (5.0 mL), add sodium hydroxide (5 mmol, 0.2 g).
- Stir the reaction mixture at room temperature for 1 hour.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, isolate the solid product by filtration.
- Recrystallize the solid from ethanol to obtain the purified product.

Quantitative Data: Amination and Alkoxylation Yields

Starting Pyrimidine	Nucleophile 1	Nucleophile 2 (Solvent)	Product	Yield (%)	M.p. (°C)
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde	Indoline	Methanol	2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde	60	173-174
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde	Indoline	Ethanol	2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde	65	165-167

(Data adapted from a study on SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .[5])

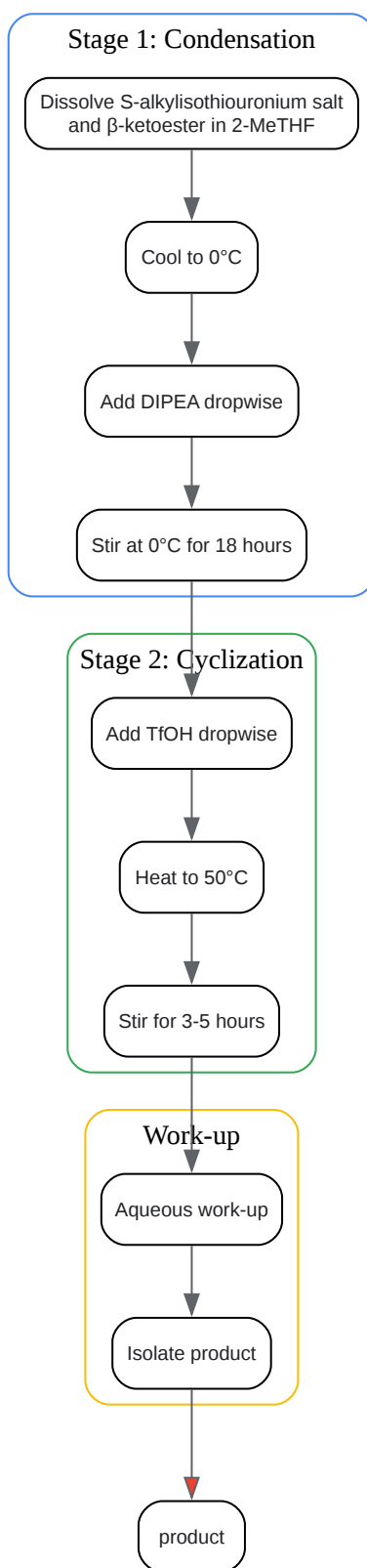
Synthesis of Pyrimidine Thioethers

Pyrimidine thioethers are important intermediates in agrochemical synthesis.^[6] They can be prepared through the reaction of dichloropyrimidines with thiols or by constructing the pyrimidine ring with a pre-installed thioether moiety.

Application Note:

This protocol describes a one-pot synthesis of 4-pyrimidone-2-thioethers through the condensation of an S-alkylisothiurea salt with a β -ketoester. This method avoids the direct use of dichloropyrimidines and provides a streamlined route to functionalized pyrimidine thioethers.^[6]

Experimental Workflow: One-Pot Thioether Synthesis



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